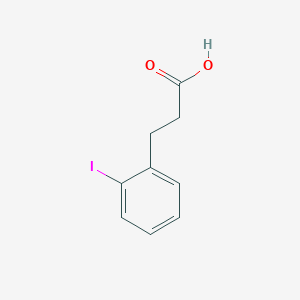
3-(2-iodophenyl)propanoic Acid
Übersicht
Beschreibung
3-(2-Iodophenyl)propanoic acid, also known as 3-Iodo-2-propylacetic acid, is an important organic compound used in various scientific research applications. It is a colorless, volatile liquid with a characteristic odour and a boiling point of 129-130 °C. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers, such as polystyrene, polyethylene, and polypropylene.
Wissenschaftliche Forschungsanwendungen
If you’re conducting research with this compound, I would recommend consulting scientific literature or collaborating with experts in the field for more specific information. Please remember to handle this compound with care as it may pose certain health risks . If you have any other questions or need assistance with a different topic, feel free to ask!
“3-(2-Iodophenyl)propanoic Acid” is a type of organic building block . While specific applications are not readily available, it’s often used in the synthesis of other complex molecules in the field of organic chemistry . Here are some potential applications based on its chemical properties:
-
Organic Synthesis : As an organic building block, it can be used to synthesize a variety of complex organic compounds. The iodine atom can be replaced by other groups through nucleophilic substitution reactions, providing a pathway to a wide range of compounds .
-
Proteomics Research : Some sources suggest that it could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used as a precursor for the synthesis of labeled compounds used in proteomics .
-
Material Science : Organic compounds with iodine atoms can be used in material science for the synthesis of organic semiconductors, dyes, and pigments .
-
Agriculture : If this compound shows biological activity, it could potentially be used in the development of new pesticides or herbicides .
-
Food Industry : While not directly related to “3-(2-Iodophenyl)propanoic Acid”, propanoic acid, a similar compound, is commonly used as a food preservative . It’s possible that “3-(2-Iodophenyl)propanoic Acid” could have similar applications, but further research would be needed .
“3-(2-Iodophenyl)propanoic Acid” is a type of organic building block . While specific applications are not readily available, it’s often used in the synthesis of other complex molecules in the field of organic chemistry . Here are some potential applications based on its chemical properties:
-
Organic Synthesis : As an organic building block, it can be used to synthesize a variety of complex organic compounds. The iodine atom can be replaced by other groups through nucleophilic substitution reactions, providing a pathway to a wide range of compounds .
-
Proteomics Research : Some sources suggest that it could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used as a precursor for the synthesis of labeled compounds used in proteomics .
-
Material Science : Organic compounds with iodine atoms can be used in material science for the synthesis of organic semiconductors, dyes, and pigments .
-
Agriculture : If this compound shows biological activity, it could potentially be used in the development of new pesticides or herbicides .
-
Food Industry : While not directly related to “3-(2-Iodophenyl)propanoic Acid”, propanoic acid, a similar compound, is commonly used as a food preservative . It’s possible that “3-(2-Iodophenyl)propanoic Acid” could have similar applications, but further research would be needed .
Eigenschaften
IUPAC Name |
3-(2-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJTZKMVSQVKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371515 | |
| Record name | 3-(2-iodophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-iodophenyl)propanoic Acid | |
CAS RN |
96606-95-0 | |
| Record name | 3-(2-iodophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96606-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

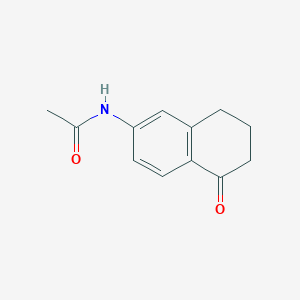



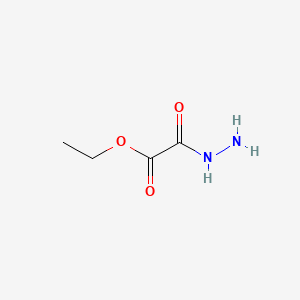

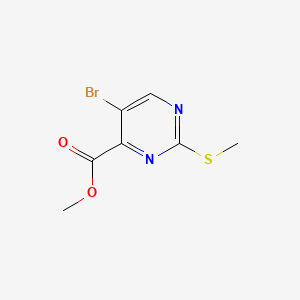
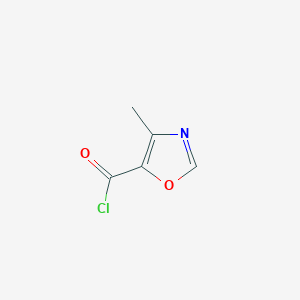
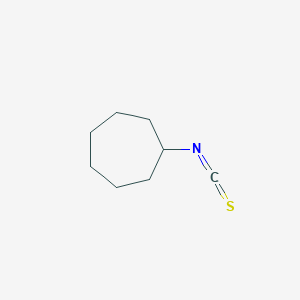
![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
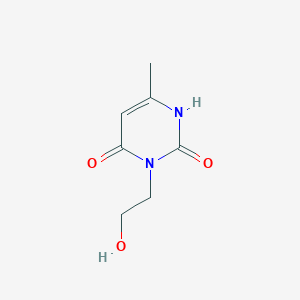
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)

![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)